3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol
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Overview
Description
3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a morpholine ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropyl bromide through the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid with thionyl chloride, followed by bromination.
Morpholine Ring Formation: The intermediate is then reacted with morpholine under basic conditions to form the morpholin-2-yl intermediate.
Phenol Coupling: Finally, the morpholin-2-yl intermediate is coupled with phenol in the presence of a suitable catalyst, such as palladium on carbon, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The phenol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid, nitric acid, or halogens.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-[4-(3,3,3-trifluoro-2-oxo-2-methylpropyl)morpholin-2-yl]phenol.
Reduction: Reduction can produce 3-[4-(3,3,3-trifluoro-2-methylpropyl)morpholin-2-yl]phenol.
Substitution: Substitution reactions can introduce various functional groups onto the phenol ring, such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: A precursor in the synthesis of the target compound.
3,3,3-Trifluoro-2-hydroxy-2-methylpropyl bromide: An intermediate in the synthetic route.
Morpholine: A key component of the morpholin-2-yl moiety.
Uniqueness
3-[4-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol is unique due to the combination of its trifluoromethyl group, hydroxyl group, and morpholine ring. This combination imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and the ability to form specific interactions with molecular targets. These properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)morpholin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(20,14(15,16)17)9-18-5-6-21-12(8-18)10-3-2-4-11(19)7-10/h2-4,7,12,19-20H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBQHXKZKZLRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC(C1)C2=CC(=CC=C2)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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